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  • Product: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
  • CAS: 1354959-53-7

Core Science & Biosynthesis

Foundational

History and discovery of ethyl thiazole acetate salts in medicinal chemistry

An In-Depth Technical Guide to the History, Synthesis, and Application of Ethyl Thiazole Acetate Salts in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of the history, discovery, syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of Ethyl Thiazole Acetate Salts in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and medicinal chemistry applications of ethyl thiazole acetate salts. We delve into the foundational significance of the thiazole scaffold in drug discovery, tracing its origins from the seminal Hantzsch synthesis to the development of functionally complex derivatives. The guide details modern synthetic protocols, explores the diverse biological activities of these compounds—ranging from anti-inflammatory to anticancer agents—and elucidates key structure-activity relationships that govern their therapeutic potential. Through detailed experimental workflows, data-driven tables, and mechanistic diagrams, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing small molecule therapeutics.

Introduction: The Enduring Significance of the Thiazole Moiety

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds being particularly prominent. Among these, the thiazole ring, a five-membered aromatic heterocycle, stands out as a "privileged structure." Its unique electronic properties, ability to engage in hydrogen bonding, and rigid conformational framework make it an ideal building block for designing molecules that can effectively interact with biological targets.[1][2][3] The thiazole nucleus is a crucial component in a multitude of FDA-approved drugs, including the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib, highlighting its broad therapeutic versatility.[1][2][4] The journey of ethyl thiazole acetate salts begins with this fundamental appreciation for the thiazole core as a cornerstone of drug design.

The Dawn of Thiazole Synthesis: The Hantzsch Legacy

The story of synthetic thiazole chemistry is inextricably linked to Arthur Hantzsch, who in 1887, developed a robust method for synthesizing the thiazole ring.[5][6] The Hantzsch thiazole synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[6][7] This reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. Its simplicity, tolerance for a wide range of functional groups, and consistently high yields have established it as a foundational and widely used method in organic and medicinal chemistry for over a century.[7][8] This foundational synthesis paved the way for the creation of a vast library of thiazole derivatives, including the ethyl acetate-substituted compounds that are the focus of this guide.

Emergence of Functionalized Thiazoles: The Strategic Role of the Acetate Moiety

While the core thiazole ring provides a stable anchor, its therapeutic efficacy is unlocked through functionalization. The introduction of an ethyl acetate group, typically at the C4 or C5 position, creates a versatile chemical handle. Ethyl 2-(thiazol-4-yl)acetate and its isomers are not merely compounds but key intermediates in pharmaceutical synthesis.[9][10] The ester functional group offers several strategic advantages:

  • A Pro-drug Moiety: The ester can be hydrolyzed in vivo by esterase enzymes to release a more polar carboxylic acid, potentially improving pharmacokinetic properties.

  • A Versatile Synthetic Handle: The ester can be easily converted into other functional groups, such as amides, hydrazides, or alcohols, allowing for extensive chemical diversification to explore structure-activity relationships (SAR).

  • Hydrogen Bonding Capability: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, facilitating crucial interactions within a biological target's binding site.

This strategic functionalization elevated simple thiazoles into highly adaptable platforms for developing targeted therapeutic agents.

Synthesis of Ethyl Thiazole Acetate Scaffolds

The most common and efficient method for synthesizing ethyl thiazole acetate derivatives remains the Hantzsch synthesis and its modern variations. A typical pathway involves the reaction of a thioamide (e.g., thiourea) with an ethyl haloacetate derivative.

Diagram: General Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-Acetate

Below is a diagram illustrating the reaction mechanism for the synthesis of Ethyl 2-aminothiazole-4-acetate, a common starting material.

Hantzsch_Synthesis Thiourea Thiourea (Thioamide) Intermediate1 S-Alkylation Intermediate (SN2 Product) Thiourea->Intermediate1 1. Nucleophilic Attack (SN2) Bromoacetate Ethyl 4-bromoacetoacetate (α-halocarbonyl) Bromoacetate->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 2-aminothiazole-4-acetate Intermediate2->Product 3. Dehydration

Caption: Hantzsch synthesis of an ethyl thiazole acetate derivative.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is a representative one-pot procedure adapted from modern, environmentally conscious synthetic approaches.[11]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • N-bromosuccinimide (NBS) (1.2 eq)

  • Thiourea (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • Bromination: To a mixture of ethyl acetoacetate (1.0 eq) in a solution of water and THF, add NBS (1.2 eq) portion-wise while maintaining the temperature below 0°C with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC).

  • Thiazole Formation: Once the bromination is complete, add thiourea (1.0 eq) to the reaction mixture. Heat the mixture to 80°C and maintain for 2 hours. The causality here is that the heat provides the necessary activation energy for the cyclization and dehydration steps.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove any insoluble by-products.

  • Precipitation: Add ammonia solution to the filtrate. The change in pH neutralizes the reaction mixture and causes the desired product to precipitate out as a solid.

  • Purification: Stir the resulting yellow suspension for 10 minutes, then collect the solid product by filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

  • Characterization (Self-Validation): The structure and purity of the product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Applications and Biological Activities

Ethyl thiazole acetate derivatives have been investigated for a wide array of therapeutic applications, demonstrating their significant pharmacological potential.[1][12][13]

  • Anti-inflammatory Agents: Many thiazole derivatives, including those with acetate functionalities, exhibit potent anti-inflammatory properties.[14] Some compounds function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or by modulating cytokine release.[15]

  • Antimicrobial Agents: The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[3][16] Ethyl thiazole acetate derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][12] Their mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic enzymes.

  • Anticancer Agents: Numerous studies have reported the antitumor activity of thiazole-containing compounds.[12][17] Derivatives of ethyl thiazole acetate have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.[4] The presence of the 3,4,5-trimethoxyphenyl group on certain thiazole derivatives has been found to enhance anticancer efficacy.[12]

  • Antidiabetic Agents: Thiazole-containing drugs like Pioglitazone are used to treat diabetes.[18] Research into novel thiazole acetate derivatives continues in the search for new agents with improved efficacy and fewer side effects for managing hyperglycemia.[18]

  • Cholinesterase Inhibitors: Prompted by the structure of existing drugs, researchers have designed and synthesized ethyl thiazole acetate analogs as potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[15][19]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For ethyl thiazole acetate salts, several key SAR trends have been identified.

Modification Site Substituent/Change Observed Impact on Biological Activity Reference
Thiazole C2-Position Amino Group (-NH₂)Often crucial for activity; provides a key hydrogen bond donor site.[11]
Thiazole C2-Position Substituted AmideCan modulate selectivity and potency, particularly for enzyme inhibitors.[20]
Thiazole C5-Position Acyl GroupSubstitution with acyl groups (e.g., acetate, anilido) can enhance antibacterial activity.[21]
Acetate Moiety Conversion to AmideCreates opportunities for new interactions and can improve metabolic stability.[3]
Aromatic Substituents Hydroxyl (-OH) on a phenyl ringPresence of a hydroxyl group has been shown to enhance anticancer activity.[4]
Aromatic Substituents Methoxy (-OCH₃) on a phenyl ringMethoxy groups can lead to higher anticancer activity compared to halogens.[4]

This data clearly indicates that even small modifications to the core scaffold can lead to significant changes in potency and selectivity, guiding the rational design of new drug candidates.

Drug Discovery and Development Workflow

The journey of an ethyl thiazole acetate derivative from a laboratory concept to a potential clinical candidate follows a structured workflow.

Diagram: Drug Discovery Workflow for Thiazole Derivatives

Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A 1. Scaffold Design (Ethyl Thiazole Acetate Core) B 2. Library Synthesis (Hantzsch Reaction) A->B C 3. Purification & Characterization (NMR, MS) B->C D 4. High-Throughput Biological Screening C->D E 5. Hit Identification D->E F 6. Lead Optimization (SAR) (Medicinal Chemistry) E->F G 7. In Vivo Efficacy (Animal Models) F->G H 8. ADME/Tox Studies G->H I 9. Candidate Selection H->I J J I->J Clinical Trials

Caption: A typical drug discovery workflow for novel thiazole compounds.

Future Perspectives and Challenges

The ethyl thiazole acetate scaffold remains a highly relevant and promising platform in medicinal chemistry. Future research will likely focus on:

  • Novel Biological Targets: Exploring the activity of these compounds against new and challenging disease targets.

  • Green Chemistry: Developing more environmentally benign and efficient synthetic routes to reduce waste and use of hazardous reagents.[8]

  • Combinatorial Chemistry: Leveraging high-throughput synthesis to rapidly generate large, diverse libraries for screening.

  • Computational Modeling: Using molecular docking and other computational tools to predict binding affinities and guide the rational design of more potent and selective inhibitors.[20]

The primary challenge lies in navigating the complex landscape of drug development, including optimizing for ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring a favorable safety profile for any new clinical candidate.

Conclusion

From their conceptual origins in the foundational Hantzsch synthesis to their current status as versatile scaffolds in modern drug discovery, ethyl thiazole acetate salts have a rich and impactful history. Their synthetic accessibility, coupled with the wide range of biological activities they exhibit, ensures their continued importance in the quest for novel therapeutics. This guide has illuminated the key historical milestones, synthetic methodologies, and medicinal applications of this remarkable class of compounds, providing a solid foundation for future innovation in the field.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of Sulfur Chemistry. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. [Link]

  • Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. PrepChem.com. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals. [Link]

  • Ethyl 2-(2-aminothiazol-5-yl)acetate. MySkinRecipes. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Excipients. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2017). Synthetic Communications. [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive.com. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies. [Link]

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). Journal of Cardiovascular Disease Research. [Link]

  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2017). Farmacia. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2019). Molecules. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Current Research in Pharmaceutical Sciences. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate as a Pharmaceutical Intermediate

Foreword: Navigating the Landscape of Thiazole Intermediates The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Thiazole Intermediates

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet under-documented, member of this family: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate .

While extensive literature details the applications of many thiazole derivatives, specific public-domain information on the direct use of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate as a pharmaceutical intermediate is sparse. This document, therefore, takes a dual approach. Firstly, it provides a comprehensive overview of the chemical properties and potential synthetic routes to this compound, grounded in established heterocyclic chemistry principles. Secondly, it presents a series of application notes and detailed protocols based on the well-documented activities of structurally similar thiazole-2-acetic acid derivatives. The protocols herein describe a plausible and scientifically sound application in the synthesis of a novel, hypothetical anti-inflammatory agent, thereby providing a practical framework for researchers exploring this chemical space.

Section 1: Chemical & Physical Properties

IUPAC Name: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate Molecular Formula: C₇H₈NNaO₂S Molecular Weight: 193.19 g/mol

Structural Representation:

Key Physicochemical Data (Predicted & Representative)

PropertyValueNotes
Appearance White to off-white solidTypical for sodium carboxylates.
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.The ionic nature of the sodium salt dictates its solubility profile.
pKa (of parent acid) ~3.5 - 4.5Estimated based on similar acetic acid derivatives.
Reactivity The carboxylate is a weak nucleophile. The thiazole ring can undergo electrophilic substitution, though it is generally less reactive than other aromatic heterocycles. The C2-position is susceptible to nucleophilic attack under certain conditions.[4]

Section 2: Synthesis of the Intermediate

The synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate can be approached via the well-established Hantzsch thiazole synthesis, followed by elaboration of the acetic acid side chain.[5][6][7]

Conceptual Synthetic Pathway

The overall strategy involves the formation of the 4-ethylthiazole core, followed by the introduction of the acetic acid moiety at the 2-position.

G cluster_0 Hantzsch Synthesis cluster_1 Side-chain Elaboration A 1-Chlorobutan-2-one C 2-Amino-4-ethylthiazole A->C Condensation B Thiourea B->C H 2-Cyano-4-ethylthiazole C->H Diazotization D Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate E Ethyl chloroacetate F Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate G Sandmeyer-type reaction & Cyanation J 2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid H->J Hydrolysis I Hydrolysis J->D Neutralization K NaOH K->D

Caption: Synthetic pathway to the target intermediate.

Protocol 1: Synthesis of 2-Amino-4-ethylthiazole (Hantzsch Synthesis)

This protocol outlines the foundational step of creating the thiazole ring.

Materials:

  • 1-Chlorobutan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and ethanol (100 mL).

  • Stir the mixture until the thiourea is fully dissolved.

  • Add 1-chlorobutan-2-one (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-ethylthiazole by column chromatography or recrystallization.

Causality: The Hantzsch synthesis is a robust method for forming thiazole rings. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[8]

Protocol 2: Synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

This protocol details the conversion of the aminothiazole to the target sodium salt via a Sandmeyer-type reaction followed by hydrolysis and neutralization.

Materials:

  • 2-Amino-4-ethylthiazole

  • Sodium nitrite

  • Copper(I) cyanide

  • Hydrochloric acid (conc. and 6M)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve 2-amino-4-ethylthiazole (1.0 eq) in dilute HCl at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Add the cold diazonium salt solution to this mixture and allow it to warm to room temperature, then heat gently to complete the reaction. This forms 2-cyano-4-ethylthiazole.

  • Hydrolysis: Extract the 2-cyano-4-ethylthiazole with a suitable organic solvent. After purification, subject the nitrile to acidic or basic hydrolysis (e.g., refluxing with 6M HCl or 2M NaOH) to yield 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid.

  • Neutralization: Dissolve the resulting carboxylic acid in ethanol and add one equivalent of sodium hydroxide solution.

  • Remove the solvent under reduced pressure to obtain Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate as a solid.

Section 3: Application as a Pharmaceutical Intermediate - A Case Study

As previously noted, the direct application of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is not well-documented. However, the thiazole-2-acetic acid scaffold is a known pharmacophore in anti-inflammatory agents.[9][10] This section will detail a plausible synthetic route to a hypothetical non-steroidal anti-inflammatory drug (NSAID) candidate, "Thiazolac" .

Hypothetical Target Molecule: "Thiazolac"

N-(4-fluorophenyl)-2-(4-ethyl-1,3-thiazol-2-yl)acetamide

This structure incorporates the thiazole-2-acetic acid core and an aniline moiety, a common feature in many NSAIDs.

Synthetic Workflow

The synthesis of "Thiazolac" from our intermediate involves the activation of the carboxylic acid and subsequent amide bond formation.

Sources

Application

Application Note: Precision Coupling of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

This Application Note is designed for medicinal chemists and process development scientists working with Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS 1354959-53-7).[1] It addresses the specific challenges of coupling...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS 1354959-53-7).[1] It addresses the specific challenges of coupling this unstable 2-heteroaryl acetate salt, prioritizing the suppression of decarboxylation.

[1]

Strategic Overview

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is a critical building block for introducing the 4-ethylthiazole moiety, a pharmacophore found in various metabolic modulators and anti-infectives.[1] However, this reagent presents a "Trojan Horse" challenge in synthesis:

  • The Salt Factor: It is supplied as a sodium salt to ensure shelf stability, as the free acid is prone to degradation.

  • The Decarboxylation Trap: The 2-position of the thiazole ring is electron-deficient.[1] Upon protonation (acidification), the free acetic acid derivative has a high propensity to decarboxylate, yielding 4-ethyl-2-methylthiazole as a useless byproduct.[1]

Core Directive: Avoid isolating the free acid. The most robust protocols couple the sodium salt directly using uronium/phosphonium reagents or T3P in a "one-pot" activation.

Mechanistic Insights & Critical Risks

The Decarboxylation Mechanism

Unlike phenylacetic acids, 2-thiazoleacetic acids are susceptible to thermal and acid-catalyzed decarboxylation.[1] The mechanism involves the protonation of the thiazole nitrogen, which facilitates the loss of CO₂ via a zwitterionic intermediate stabilized by the heteroaromatic ring.

Key Consequence: Standard protocols involving "acidification, extraction, and drying" of the starting material will likely result in significant mass loss before the coupling step even begins.

DecarboxylationRisk cluster_legend Pathway Logic Salt Sodium Salt (Stable Solid) Acidification Acidification (H+) Salt->Acidification FreeAcid Free Acid (Transient Species) Acidification->FreeAcid TS Cyclic Transition State FreeAcid->TS Heat/Time Coupling Amide Product (Desired) FreeAcid->Coupling Fast Activation Byproduct 4-Ethyl-2-methylthiazole (Dead End) TS->Byproduct Red = Avoid Red = Avoid Green = Target Green = Target Red = Avoid->Green = Target

Figure 1: The kinetic competition between activation (coupling) and degradation (decarboxylation).[1]

Experimental Protocols

Method A: Direct Salt Coupling (HATU/HBTU) – Recommended

This method avoids the generation of the free acid in the absence of a trapping agent. The uronium salt (HATU) reacts rapidly with the carboxylate anion.

Reagents:

  • Substrate: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (1.0 equiv)[1]

  • Amine Partner: 1.0 – 1.2 equiv (If amine is an HCl salt, add 1 extra equiv of base)

  • Coupling Agent: HATU (1.1 equiv) [Preferred over EDC due to faster kinetics][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DMAc.[1] Note: The sodium salt has poor solubility in DCM/THF.

Protocol:

  • Solubilization: In a dry vial, suspend the Sodium Salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv). The suspension may not clear immediately.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 5–10 minutes at Room Temperature (RT). Crucial: The solution usually clears as the active ester forms.

  • Coupling: Add the Amine (1.1 equiv).

    • If the amine is a liquid: Add neat.[1]

    • If the amine is a solid: Dissolve in minimal DMF before addition.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Product M+1).[1]

  • Workup: Dilute with EtOAc. Wash with Sat. NaHCO₃ (3x) and Brine (1x). Avoid acidic washes (like 1N HCl) if the product retains the basic thiazole moiety, as it may extract into the aqueous layer. Dry over Na₂SO₄ and concentrate.

Method B: Propylphosphonic Anhydride (T3P) – Scalable/Green

T3P is excellent for this application because it operates well in ethyl acetate (if the salt can be solubilized or used as a slurry) and requires a base to activate, preventing premature acidification.

Protocol:

  • Slurry: Suspend Sodium Salt (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if solubility is critical).

  • Base: Add Pyridine or DIPEA (3.0 equiv).[1]

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: The byproduct of T3P is water-soluble.[1][2] Wash the organic layer with water, Sat. NaHCO₃, and brine.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction variables on the stability of the thiazole-acetate moiety.

VariableConditionRisk LevelOutcome / Recommendation
Solvent DMF / DMAcLowPreferred. Solubilizes the sodium salt effectively.[1]
Solvent DCM / ChloroformHighPoor solubility of Na-salt leads to heterogeneous reaction; slow kinetics increase byproduct risk.[1]
Activation Acid Chloride (SOCl₂)Critical Avoid. Heating with SOCl₂ will cause extensive decarboxylation.
Activation Mixed Anhydride (IBCF)MediumViable only if strictly maintained at -15°C to -20°C.
Workup pH Acidic (pH < 3)HighProduct extraction loss (protonated thiazole) or hydrolysis.[1]
Temperature > 40°CHighThermal decarboxylation accelerates rapidly.[1] Keep at RT or below.

Decision Matrix for Condition Selection

Use this flow to select the appropriate protocol based on your specific amine partner and scale.

DecisionTree Start Start: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate Scale Reaction Scale? Start->Scale SmallScale < 100 mg (Discovery) Scale->SmallScale LargeScale > 1 g (Process) Scale->LargeScale Solubility Is Amine DMF Soluble? MethodA Method A: HATU/DMF (High Success Rate) Solubility->MethodA Yes MethodB Method B: T3P/EtOAc (Easy Workup) Solubility->MethodB No (Use slurry) SmallScale->Solubility LargeScale->MethodB Preferred (Cost/Green) MethodC Method C: Mixed Anhydride (Strict -15°C) LargeScale->MethodC Alternative

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Goodreid, J. D., et al. (2014). "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." Journal of Organic Chemistry. Link[1]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1]

  • Batey, R. A., et al. (2014).[3] "General Protocol for Coupling Sodium Carboxylates." Organic Chemistry Portal. Link

  • Taylor, P. J. (1972).[4] "The decarboxylation of some heterocyclic acetic acids."[4] Journal of the Chemical Society, Perkin Transactions 2. Link[1]

Sources

Method

Application Note: High-Precision Crystallization of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Executive Summary Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (Na-TZA) is a critical intermediate in the synthesis of beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs) and various antimicrobial agents. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (Na-TZA) is a critical intermediate in the synthesis of beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs) and various antimicrobial agents. While the free acid form is common, the sodium salt is often preferred for downstream aqueous coupling reactions due to its enhanced solubility and nucleophilicity.

However, the crystallization of Na-TZA presents unique challenges:

  • Hygroscopicity: Like many sodium carboxylates, it is prone to forming variable hydrates.

  • Decarboxylation Risk: The thiazole-acetic acid moiety is thermally unstable; excessive heat can lead to the formation of 4-ethyl-2-methylthiazole (decarboxylated impurity).

  • Occlusion: Inorganic salts (NaOH, NaCl) are easily trapped in the crystal lattice.

This guide provides a robust, self-validating protocol for the reactive crystallization of Na-TZA from its ethyl ester precursor, followed by a polishing recrystallization to achieve >99.5% purity.

Critical Process Parameters (CPPs)

Before initiating the protocol, the solvent system must be understood. The sodium salt exhibits a steep solubility curve in aqueous organic mixtures.

Solvent SystemSolubility BehaviorUsage in Protocol
Water Highly Soluble (>200 mg/mL)Dissolution / Hydrolysis medium
Methanol SolubleCo-solvent for reaction
Ethanol (EtOH) Sparingly SolublePrimary crystallization solvent
Acetone Insoluble (Antisolvent)Yield maximizer
Isopropanol (IPA) InsolubleWash solvent

Protocol A: Reactive Crystallization (Synthesis & Isolation)

Objective: Convert Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate to Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate.

Reagents
  • Precursor: Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate (Purity >98%)

  • Base: Sodium Hydroxide (NaOH), 10% w/w aqueous solution.

  • Solvents: Ethanol (Absolute), Acetone (HPLC Grade).

Methodology

Step 1: Saponification

  • Charge 10.0 g of Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate into a jacketed reactor.

  • Add 30 mL of Ethanol. Stir at 250 RPM until dissolved.

  • Maintain temperature at 20–25°C . Note: Do not heat above 40°C to prevent decarboxylation.

  • Slowly add 1.05 equivalents of 10% NaOH solution (approx. 20 mL) over 30 minutes.

  • Monitor reaction by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the ester spot indicates completion (typically 2–3 hours).

Step 2: Solvent Swap & Nucleation

  • Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum) at <35°C to remove the majority of ethanol. Result: A thick aqueous syrup.

  • Add 20 mL of fresh Ethanol to the syrup and re-concentrate (azeotropic removal of residual water). Repeat twice.

  • Redissolve the residue in the minimum amount of Methanol (approx. 15 mL) at 30°C.

Step 3: Antisolvent Crystallization

  • Filter the methanolic solution through a 0.45 µm membrane to remove any insoluble inorganic particulates (e.g., Na2CO3).

  • Place the filtrate in a crystallization vessel at 25°C.

  • Add Acetone dropwise (Ratio 1:3 Methanol:Acetone).

    • Observation: Cloud point should be observed after adding approx. 10 mL Acetone.

  • Once turbidity persists, hold stirring for 30 minutes to allow seed formation (Ostwald ripening).

  • Continue adding Acetone (total volume 45 mL) over 1 hour.

  • Cool the slurry to 0–5°C and age for 2 hours.

Step 4: Isolation

  • Filter the white crystalline solid under nitrogen atmosphere (to prevent moisture absorption).

  • Wash the cake with cold Acetone (2 x 10 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Recrystallization (Polishing)

Objective: Removal of trapped NaOH and decarboxylated impurities from Crude Na-TZA.

  • Dissolution: Dissolve 10 g of Crude Na-TZA in 15 mL of Water/Ethanol (10:90 v/v) at 45°C.

    • Self-Validation Check: If the solution is hazy, filter hot.

  • Cooling: Linearly cool the solution from 45°C to 20°C over 2 hours (Rate: 0.2°C/min).

  • Seeding (Optional): If no crystals appear by 30°C, add 10 mg of pure seed crystals.

  • Antisolvent Addition: At 20°C, add 30 mL of Isopropanol (IPA) slowly.

  • Final Cooling: Cool to 0°C and hold for 1 hour.

  • Filtration: Filter and wash with cold IPA.

Process Visualization

Workflow Diagram

The following diagram illustrates the transformation and critical control points (CCPs) for the crystallization process.

G Start Start: Ethyl Ester Precursor Saponification Saponification (NaOH / EtOH / 25°C) Start->Saponification Check_pH CCP: pH Check Target: 8.5 - 9.5 Saponification->Check_pH Check_pH->Saponification Fail (Adjust Base) Evaporation Solvent Swap (Remove Water/EtOH) Check_pH->Evaporation Pass Filtration_Inorganic Polish Filtration (Remove Na2CO3) Evaporation->Filtration_Inorganic Crystallization Antisolvent Crystallization (Add Acetone) Filtration_Inorganic->Crystallization Isolation Filtration & Drying (Vac Oven 40°C) Crystallization->Isolation Final Final Product: Na-TZA (>99.5%) Isolation->Final

Caption: Figure 1: Reactive crystallization workflow. Critical Control Point (CCP) at pH check ensures complete conversion without excess base.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityMap Crude Crude Reaction Mixture Ester Unreacted Ester Crude->Ester Decarb Decarboxylated Byproduct (4-ethyl-2-methylthiazole) Crude->Decarb Inorganic Excess NaOH / Na2CO3 Crude->Inorganic Wash Acetone/IPA Wash (Mother Liquor) Ester->Wash Soluble in Organics Decarb->Wash Highly Soluble in Acetone Filter Polish Filtration Inorganic->Filter Insoluble in MeOH

Caption: Figure 2: Impurity Fate Map showing the removal mechanism for key byproducts during the purification steps.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical tests are required:

  • H-NMR (D2O):

    • Confirm the disappearance of the ethyl quartet (approx. 4.1 ppm) and triplet (1.2 ppm) from the ester.

    • Confirm the integrity of the thiazole proton (approx. 7.0–7.5 ppm).[1]

  • Sodium Content (Titration):

    • Perform non-aqueous titration with Perchloric acid or Ion Chromatography.

    • Theoretical Na content: ~11.9%. Significant deviation indicates trapped NaOH (high) or free acid (low).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Buffer: Phosphate buffer pH 3.0 (to suppress ionization of the acid for retention).

    • Limit: Decarboxylated impurity < 0.1%.

References

  • Thiazole Acetic Acid Derivative Synthesis

    • Source: Al-Masoudi, N. A., et al. "New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity." PMC, 2022.
    • Relevance: Describes the saponification of thiazole esters using 10% NaOH and crystallization
    • URL:[Link]

  • Mirabegron Intermediate Chemistry

    • Source: "Process for the preparation of mirabegron and its intermediates."[2][3] WO2016024284A2.

    • Relevance: Details the handling of 2-aminothiazole-4-acetic acid derivatives, providing analog d
    • URL
  • General Crystallization of Thiazoles

    • Source: Zhang, Y., et al. "Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate."[4] Acta Crystallographica Section E, 2010.

    • Relevance: Provides crystal data and solvent interactions for similar thiazole-acet
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Introduction The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of pharmacologically active agents with a broad range of therapeutic applications, including antim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of pharmacologically active agents with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and antineoplastic activities.[1] Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS: 1354959-53-7; Molecular Formula: C7H8NNaO2S; Molecular Weight: 193.02 g/mol ) is a derivative of this important class of compounds.[2] As a sodium salt of a carboxylic acid, it is anticipated to exhibit favorable aqueous solubility, a critical attribute for many pharmaceutical dosage forms.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential pre-formulation studies and subsequent formulation strategies for this novel active pharmaceutical ingredient (API). Given the limited publicly available data on this specific molecule, this document serves as a foundational roadmap, outlining systematic protocols and the scientific rationale behind them to enable the successful development of stable and effective pharmaceutical products.

Pre-formulation Studies: Characterizing the API

Pre-formulation is the crucial first step in rational drug formulation, where the physicochemical properties of the API are thoroughly characterized.[3][4][5][][7] This foundational knowledge is paramount for designing stable, bioavailable, and manufacturable dosage forms.

Physicochemical Characterization

A fundamental understanding of the intrinsic properties of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is essential.

Protocol 1: Determination of Melting Point, pKa, and LogP

Objective: To determine the melting point, acid dissociation constant (pKa) of the conjugate acid, and the partition coefficient (LogP) to inform on the compound's physical form, ionization behavior, and lipophilicity.

Materials:

  • Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

  • Melting point apparatus

  • UV-Vis spectrophotometer or pH meter with potentiometer

  • n-Octanol and phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer and centrifuge

Methodology:

  • Melting Point:

    • Place a small, dry sample of the API into a capillary tube.

    • Insert the tube into a calibrated melting point apparatus.

    • Heat at a rate of 10°C/min initially, then slow to 1-2°C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to complete liquefaction.

  • pKa Determination (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the API in deionized water.

    • Titrate the solution with a standardized solution of 0.1 M HCl, monitoring the pH continuously with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Rationale: As a sodium salt of a weak acid, titration with a strong acid will protonate the acetate group, allowing for the determination of the pKa of the parent carboxylic acid.

  • LogP (Shake-Flask Method):

    • Prepare a stock solution of the API in PBS (pH 7.4).

    • In a separatory funnel, mix equal volumes of the API solution and n-octanol.

    • Shake vigorously for 30 minutes to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully collect both the aqueous and n-octanol layers.

    • Determine the concentration of the API in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculate LogP as: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and dictates the feasibility of various dosage forms, particularly liquid and parenteral formulations.[3]

Protocol 2: Equilibrium Solubility Determination

Objective: To determine the solubility of the API across a physiologically relevant pH range and in various solvents.

Materials:

  • Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

  • Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Common pharmaceutical solvents (e.g., water, ethanol, propylene glycol)

  • Thermostatic shaker bath, centrifuge, and HPLC system

Methodology:

  • Add an excess amount of the API to vials containing a known volume of each solvent/buffer. Rationale: Ensuring an excess of solid material is present is crucial for determining the equilibrium solubility.

  • Seal the vials and place them in a thermostatic shaker bath set at 25°C and 37°C for 24-48 hours, or until equilibrium is reached.[8]

  • After equilibration, visually confirm the presence of undissolved solids.

  • Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.[9]

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved API using a validated HPLC method.

  • Express solubility in mg/mL.

Solvent/Buffer Solubility at 25°C (mg/mL) (Hypothetical) Solubility at 37°C (mg/mL) (Hypothetical)
pH 1.2 Buffer (SGF)> 100> 100
pH 4.5 Acetate Buffer> 100> 100
pH 6.8 Phosphate Buffer (SIF)> 100> 100
Purified Water> 100> 100
Ethanol2540
Propylene Glycol5075

As a sodium salt, high aqueous solubility is anticipated.

Stability Analysis

Understanding the stability of an API is mandated by regulatory agencies and is essential for ensuring the safety and efficacy of the final drug product.[2]

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is a prerequisite for developing a stability-indicating analytical method.[10][11][12][13]

Materials:

  • API, 1 M HCl, 1 M NaOH, 30% H₂O₂, UV lamp, controlled temperature/humidity chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions and solid API to the following stress conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API and solution at 80°C for 48 hours.

    • Photostability: Expose the solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute.

  • Analyze all samples by HPLC-PDA/MS to separate the parent drug from any degradation products. Aim for 5-20% degradation.[12][14]

  • The PDA detector will help in assessing peak purity, while an MS detector can aid in the preliminary identification of degradants.

Analytical Method Development

A robust, stability-indicating analytical method is required to accurately quantify the API and its impurities or degradation products.[15][16][17]

Protocol 4: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a validated HPLC method capable of separating and quantifying Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point for a polar compound is a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).[18]

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, column temperature, and detection wavelength (determined from the UV spectrum of the API) to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Analyze a series of dilutions of the API to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of the API from a spiked placebo matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate) to assess the method's reliability.

Formulation Strategies

Based on the pre-formulation data, appropriate dosage forms can be designed. The high anticipated aqueous solubility of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate makes it an excellent candidate for liquid formulations.

Aqueous Solution for Injection

Parenteral formulations must be sterile, pyrogen-free, and isotonic.[19][20][21][22][23]

Protocol 5: Development of a Sterile Aqueous Solution

Objective: To formulate a stable, sterile, and isotonic solution for parenteral administration.

Materials:

  • API, Water for Injection (WFI), buffering agents (e.g., citrate, phosphate), tonicity-adjusting agents (e.g., sodium chloride, dextrose), sterile 0.22 µm filters, vials, and stoppers.

Methodology:

  • Buffer and pH Selection:

    • Based on the stability profile from forced degradation, select a buffer system that maintains the pH at which the API is most stable (typically pH 5-8 for injectables).[20]

  • Formulation Preparation (in an aseptic environment):

    • Take approximately 80% of the final volume of WFI.

    • Dissolve the buffering agents.

    • Dissolve the API with gentle stirring.

    • Dissolve the tonicity-adjusting agent. An isotonic solution (250-350 mOsm) is desired to prevent cell damage upon injection.[20]

    • Adjust the pH to the target value using dilute acid or base if necessary.

    • Add WFI to the final volume.

  • Sterilization:

    • Sterile filter the final solution through a 0.22 µm filter into sterile vials.

    • Aseptically apply sterile stoppers and seal the vials.

  • Evaluation:

    • Test the final product for sterility, pyrogenicity (LAL test), pH, osmolality, and particulate matter.

    • Place the formulation on a stability program (as per ICH guidelines).

Oral Suspension

If the API has poor taste or if a pediatric/geriatric formulation is desired, an oral suspension may be suitable.[24][1][25][26][27]

Protocol 6: Development of a Flocculated Oral Suspension

Objective: To formulate a physically stable and palatable oral suspension with uniform dosage.

Materials:

  • API, purified water, suspending agent (e.g., xanthan gum, HPMC), wetting agent (e.g., polysorbate 80), flocculating agent (e.g., sodium citrate), sweetener, flavor, and preservative.

Methodology:

  • Excipient Screening:

    • Select a suitable suspending agent to increase the viscosity of the vehicle and slow down sedimentation.

  • Formulation Preparation:

    • Disperse the suspending agent in a portion of the water with high shear mixing to form a uniform mucilage.

    • In a separate container, wet the API with the wetting agent. Rationale: This step is crucial to ensure the API particles are properly dispersed in the aqueous vehicle.

    • Gradually add the wetted API to the suspending agent mucilage with continuous stirring.

    • Dissolve the remaining excipients (flocculating agent, sweetener, flavor, preservative) in the remaining water and add to the main mixture.

    • Homogenize the final suspension to ensure uniform particle size distribution.

  • Evaluation:

    • Sedimentation Volume (F): Measure the ratio of the final volume of the sediment to the original volume of the suspension. A value of F close to 1 is desirable.

    • Redispersibility: The sediment should be easily redispersed upon gentle shaking.

    • Rheology: Measure the viscosity to ensure it is suitable for pouring and administration.

    • Assay and Content Uniformity: Ensure each dose delivers the correct amount of API.

Lyophilized Powder for Injection

For APIs with limited long-term solution stability, lyophilization (freeze-drying) can provide a stable solid dosage form that is reconstituted before use.[28][29]

Protocol 7: Development of a Lyophilization Cycle

Objective: To develop a lyophilization cycle that produces a stable, elegant cake with a short reconstitution time.

Materials:

  • API, WFI, bulking agent (e.g., mannitol), cryoprotectant (e.g., sucrose), lyophilizer, vials.

Methodology:

  • Formulation: Prepare an aqueous solution of the API, typically including a bulking agent to ensure a robust cake structure and a cryoprotectant to protect the API during freezing.

  • Cycle Development:

    • Freezing: Cool the solution to a temperature well below its glass transition temperature (Tg') or eutectic melting point (Teu) to ensure complete solidification. This is a critical step for a successful cycle.

    • Primary Drying (Sublimation): Under vacuum, raise the shelf temperature to just below the critical collapse temperature. This removes the frozen solvent (ice) via sublimation.

    • Secondary Drying (Desorption): Increase the shelf temperature further to remove unfrozen, bound water molecules.

  • Evaluation:

    • Cake Appearance: The final product should be a uniform, elegant cake.

    • Reconstitution Time: Measure the time required for the cake to dissolve completely in the reconstitution vehicle.

    • Residual Moisture: Determine the moisture content, which should typically be <1-2%.

    • Stability: Analyze the lyophilized product for stability under accelerated and long-term conditions.

Excipient Compatibility

Drug-excipient compatibility studies are essential to ensure that the chosen excipients do not cause degradation of the API.[30][31][32][33][34]

Protocol 8: Excipient Compatibility Screening

Objective: To assess the compatibility of the API with various common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of the API and each selected excipient (e.g., in a 1:1 or 1:5 ratio).

  • Prepare a "wet" sample by adding a small amount of water to a separate set of binary mixtures to simulate the effect of moisture.

  • Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points using the stability-indicating HPLC method.

  • Compare the chromatograms of the stressed mixtures to that of a control sample (API alone). The appearance of new degradation peaks or a significant loss of the parent API indicates a potential incompatibility.

Visualizations

Experimental Workflow for API Characterization and Formulation

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Analytical Development cluster_2 Phase 3: Formulation & Development API API Procurement Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate PhysChem Physicochemical Characterization (Protocol 1) API->PhysChem Solubility Solubility Profiling (Protocol 2) PhysChem->Solubility ForcedDeg Forced Degradation (Protocol 3) Solubility->ForcedDeg MethodDev Stability-Indicating Method Development (Protocol 4) ForcedDeg->MethodDev MethodVal Method Validation MethodDev->MethodVal Excipient Excipient Compatibility (Protocol 8) MethodVal->Excipient Stability Formal Stability Studies MethodVal->Stability FormDev Formulation Design (Protocols 5, 6, 7) Excipient->FormDev FormDev->Stability

Caption: Workflow for API characterization and formulation.

Decision Tree for Formulation Strategy

G Start API Pre-formulation Data Solubility High Aqueous Solubility? Start->Solubility Stability Stable in Solution? Solubility->Stability Yes Insoluble Alternative Strategies (e.g., co-solvents, nanoformulations) Solubility->Insoluble No Taste Acceptable Taste? Stability->Taste Yes Lyophilized Develop Lyophilized Powder for Injection Stability->Lyophilized No Solution Develop Aqueous Solution (Oral or Parenteral) Taste->Solution Yes Suspension Develop Oral Suspension Taste->Suspension No

Caption: Decision tree for selecting a formulation strategy.

References

  • Thoreauchem. sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate-1354959-53-7.
  • Singh, P., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Arrotek. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • SGS. Forced Degradation Testing. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Klick, S., et al. (2005). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical and Biomedical Analysis.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Research.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]

  • Unither. (2020). The CDMO's Challenges for Developing Oral Suspensions for Children. Available from: [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]

  • ONdrugDelivery. (2022). Formulating Superior Oral Suspensions for Better Patient Compliance. Available from: [Link]

  • Singh, R. P., et al. (2023). Design Development And Evaluation Of Oral Suspension Of Antiemetic Drug. World Journal of Pharmaceutical Research.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available from: [Link]

  • Singh, R., et al. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Vici Health Sciences. Oral Liquid Dosage Formulation Development. Available from: [Link]

  • Quest Journals. (2023).
  • IJARIIT. (2023). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES.
  • Kumar, A., et al. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. International Journal of Pharmaceutical Sciences and Research.
  • Slideshare. Drug excipient Compatibility. Available from: [Link]

  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]

  • Drug Development & Delivery. (2021). Considerations in Formulation Development of Injectable Solutions. Available from: [Link]

  • AmbioPharm. What is a stability indicating method?. Available from: [Link]

  • K K Wagh College of Pharmacy, Nashik. Pre-formulation Studies. Available from: [Link]

  • Pharmaguideline. (2013). Sterile Pharmaceutical Dosage Forms - Parenteral Preparations. Available from: [Link]

  • NanoValid. (2016). Procedure for solubility testing of NM suspension. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Gattefossé. A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]

  • JETIR. (2024).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • World Health Organization. (2018).
  • Clinical Trials Arena. (2024). What's involved in designing effective lyophilization cycles?. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2015).

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate in organic media

Welcome to the technical support guide for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS No. 1354959-53-7).[1] This document provides in-depth troubleshooting for common solubility challenges encountered when working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS No. 1354959-53-7).[1] This document provides in-depth troubleshooting for common solubility challenges encountered when working with this compound in organic media. As an organic salt, its solubility behavior is governed by the interplay between its ionic nature and the polarity of the solvent system. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate not dissolving in my organic solvent?

Answer:

The primary reason for poor solubility is a mismatch in polarity. Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is a salt. It consists of a positive sodium ion (Na+) and a negative organic anion (the deprotonated thiazole acetate). This ionic character makes the compound highly polar.

Many common organic solvents, such as toluene, hexane, or diethyl ether, are non-polar.[2][3] According to the fundamental principle of "like dissolves like," polar solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] The strong electrostatic forces holding the ions together in the salt's crystal lattice are not easily overcome by the weak van der Waals forces offered by a non-polar solvent.[3][5] For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the crystal lattice energy.[5] In a non-polar solvent, the solvation energy for an ionic compound is very low.

Below is a diagram illustrating the core solubility challenge.

cluster_0 The Problem: Polarity Mismatch Solute Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (Ionic Salt, Highly Polar) Result Insoluble or Poorly Soluble Mixture Solute->Result Weak Solute-Solvent Interactions Solvent Non-Polar Organic Solvent (e.g., Hexane, Toluene) Solvent->Result Strong Solvent-Solvent Interactions

Caption: Polarity mismatch between the ionic solute and a non-polar solvent.

Q2: What types of organic solvents should I consider for dissolving this compound?

Answer:

To effectively dissolve an organic salt, you should select a polar organic solvent. These solvents have molecules with a significant dipole moment, allowing them to interact favorably with the positive (Na+) and negative (thiazole acetate) ions of your compound. Polar solvents can be further categorized into protic (can donate a hydrogen bond) and aprotic (cannot donate a hydrogen bond).

Here is a table of suggested solvents to screen, categorized by their nature.

Solvent ClassExamplesRationale for Use
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)These solvents have high dielectric constants and can effectively solvate cations, leaving the anion relatively "free" and promoting dissolution.[6] They are often the first choice for dissolving organic salts.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents can solvate both the cation and the anion, the latter through hydrogen bonding.[4] Their effectiveness can be lower than polar aprotic solvents if strong hydrogen bonding in the crystal lattice exists.[7]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are less polar than the options above but may offer moderate solubility, especially with heating. They are useful when a less reactive solvent is required.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Generally unsuitable for direct dissolution.[2][3] These solvents will likely require advanced techniques like phase transfer catalysis (see Q5) if their use is unavoidable for a reaction.

Experimental Protocol: Solvent Screening

  • Place a small, accurately weighed amount (e.g., 1-2 mg) of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate into separate small vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the table above.

  • Vortex each vial at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. If undissolved solid remains, the compound is insoluble or sparingly soluble. If the solid disappears completely, it is soluble.

  • For a more quantitative assessment, create a saturated solution, filter, and determine the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV).

Q3: Can I improve solubility by heating the mixture?

Answer:

Yes, in most cases, the solubility of a solid in a liquid increases with temperature.[8] Applying heat provides the system with thermal energy, which helps overcome the crystal lattice energy of the salt.[8]

Causality: Increased kinetic energy allows solvent molecules to more effectively break apart the ionic bonds in the solute.

Protocol for Temperature Study:

  • Prepare a suspension of the compound in your chosen solvent at room temperature.

  • Place the suspension in a temperature-controlled oil bath or on a stirring hotplate.

  • Increase the temperature in increments (e.g., 10 °C) while stirring.

  • Observe the temperature at which complete dissolution occurs.

  • Crucial Step: Allow the solution to cool back to room temperature. Observe if the compound precipitates out. If it does, you have created a supersaturated solution at the higher temperature, and the improved solubility is only stable at that elevated temperature.[8]

Word of Caution: Before heating, ensure your compound is thermally stable at the target temperature to avoid degradation. Also, be mindful of the solvent's boiling point.

Q4: My compound is only sparingly soluble in my desired reaction solvent. How can a co-solvent help?

Answer:

Co-solvency is a powerful technique to enhance the solubility of a compound by adding a small amount of a second, miscible solvent (the co-solvent) to the primary solvent.[9][10] The co-solvent works by altering the overall polarity of the solvent system, making it more favorable for the solute.[10][] For your ionic compound in a moderately polar organic solvent, adding a highly polar co-solvent can significantly boost solubility.

Mechanism of Action: A highly polar co-solvent (like DMSO or methanol) can disrupt the self-association of the primary solvent molecules, creating a microenvironment around the solute particles that is more favorable for solvation.[10][]

cluster_0 Co-Solvent Mechanism Initial Primary Solvent (e.g., THF) + Ionic Solute Cosolvent Add Polar Co-Solvent (e.g., 5% DMSO) Intermediate Modified Solvent Environment (Increased Polarity) Initial->Intermediate Poor Initial Solubility Cosolvent->Intermediate Alters Bulk Polarity Final Enhanced Solubilization of Ionic Solute Intermediate->Final Improves Solute-Solvent Interactions

Caption: How a co-solvent modifies the solvent environment to improve solubility.

Experimental Protocol: Co-solvent Screening

  • Prepare a suspension of a known concentration of your compound in the primary solvent (e.g., 10 mg/mL in THF).

  • While stirring, add a polar co-solvent (e.g., DMSO) dropwise or in small volumetric increments (e.g., starting with 2-5% of the total volume).

  • Observe for dissolution after each addition.

  • Note the minimum percentage of co-solvent required to achieve full dissolution.

  • Validation: Ensure the added co-solvent does not negatively interfere with any downstream reactions or analyses.

Q5: I must use a non-polar solvent for my reaction. How can I get my ionic compound to dissolve?

Answer:

This is a classic scenario where Phase Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase (where it is soluble) into another phase where the reaction is to occur.[12][13] In your case, the PTC will shuttle the 2-(4-ethyl-1,3-thiazol-2-yl)acetate anion from its solid state into the non-polar organic solvent.

Mechanism of Action: Common PTCs are quaternary ammonium or phosphonium salts (often abbreviated as Q+X-), such as tetrabutylammonium bromide (TBAB).[14][15] The lipophilic (oily) alkyl groups on the quaternary cation (Q+) make it soluble in the organic phase. This cation can exchange its anion (X-) for your thiazole acetate anion (A-), forming a new ion pair [Q+A-]. This new ion pair is bulky and lipophilic, rendering it soluble in the non-polar organic solvent, where it can then react.[6][14]

cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase OrganicReactant Organic Reactant (R-Y) Product Product (R-A) + Q+Y- OrganicReactant->Product PTC PTC Catalyst [Q+X-] Product->PTC 3. Catalyst Regenerates IonPair Soluble Ion Pair [Q+A-] IonPair->OrganicReactant Reaction Salt Insoluble Salt [Na+A-] Salt->IonPair 2. [Q+A-] moves to organic phase PTC->Salt 1. Anion Exchange

Caption: Mechanism of Phase Transfer Catalysis for an insoluble salt.

Experimental Protocol: Using a Phase Transfer Catalyst

  • To your reaction vessel, add the non-polar solvent (e.g., toluene), your other organic reactants, and the solid Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate.

  • Add a catalytic amount of a phase-transfer catalyst. A good starting point is 1-5 mol% relative to your sodium salt. Common choices include tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).

  • Stir the mixture vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the surface area between the solid salt and the organic phase for efficient anion exchange.

  • Monitor the reaction progress. You should observe the solid salt gradually being consumed as it is shuttled into the solution to react.

Q6: I've tried multiple solvents and techniques with limited success. Are there any other options?

Answer:

If standard physical methods fail, you can consider a chemical modification approach by performing a counter-ion exchange . The sodium (Na+) cation is small and "hard," which can lead to a strong crystal lattice energy, making the salt difficult to dissolve.[7][16][17] By swapping the sodium for a larger, bulkier, and more lipophilic cation, you can create a new salt with significantly enhanced solubility in organic media.

Rationale: Larger, "softer" cations like tetrabutylammonium (TBA+) or phosphonium ions form salts with lower lattice energies and are more sterically shielded, which dramatically increases their affinity for organic solvents.[16][18]

Experimental Protocol: Counter-Ion Exchange (Example) This should be performed as a separate synthetic step before your main experiment.

  • Dissolve your Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate in a suitable polar solvent where it is soluble (e.g., methanol or water).

  • In a separate flask, dissolve an equimolar amount of a salt containing the desired bulky cation, such as tetrabutylammonium chloride (TBACl), in the same solvent.

  • Slowly add the TBACl solution to your sodium salt solution while stirring.

  • If the exchange is successful, a precipitate of sodium chloride (NaCl) may form, which is often much less soluble in organic-polar solvent mixtures than the starting materials.

  • Alternatively, if water is used, the newly formed tetrabutylammonium 2-(4-ethyl-1,3-thiazol-2-yl)acetate salt may be extractable into an organic solvent like dichloromethane (DCM).

  • After filtration of NaCl or extractive workup, carefully remove the solvent under reduced pressure to isolate your new, more organo-soluble TBA-salt.

  • Validation: Confirm the structure and purity of the new salt using standard analytical techniques (NMR, MS) before proceeding.

This approach requires more effort but is often the most effective way to overcome severe solubility limitations for ionic compounds in organic synthesis.

References
  • Serajuddin, A. T. M., & Pudipeddi, M. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Dalal Institute. Phase Transfer Catalysis. Dalal Institute. [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. Wikipedia. [Link]

  • ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. ResearchGate. [Link]

  • Wikipedia. (2024). Cosolvent. Wikipedia. [Link]

  • Quora. (2016). Why is sodium carboxylate salt so soluble?. Quora. [Link]

  • Filo. (2025). How does co-solvency increase solubility. Filo. [Link]

  • Tong, H. H. Y., & Chow, A. H. L. (2007). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. Scientific Update - UK. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jia, M., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education - ACS Publications. [Link]

  • Catalent. (2017). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Catalent. [Link]

  • Thoreauchem. sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate-1354959-53-7. Thoreauchem. [Link]

  • ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Factors Affecting Solubility. LibreTexts Chemistry. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

  • Open Oregon Educational Resources. (2022). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. LibreTexts Chemistry. [Link]

Sources

Optimization

Alternative reagents for the synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Technical Support Center: Synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate Welcome to the technical support guide for the synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Welcome to the technical support guide for the synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and explore alternative synthetic strategies for this important thiazole intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this target molecule typically follows a three-stage process: preparation of key precursors, cyclization to form the thiazole ester, and final hydrolysis to the sodium salt. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter at each stage.

Section 1: Precursor Synthesis & Alternatives

The reliability of your final synthesis depends critically on the quality and availability of your starting materials. This section addresses common issues related to the primary precursors: the α-haloketone and the thioamide component.

Q1: I'm having difficulty sourcing or safely handling 1-chloro-2-butanone. What are the recommended synthesis protocols and safer alternatives?

A1: 1-Chloro-2-butanone is a potent lachrymator and requires careful handling in a well-ventilated fume hood. When sourcing is an issue, it can be synthesized from readily available starting materials. However, the classic Hantzsch synthesis's reliance on toxic α-haloketones is a known drawback, and several modern alternatives aim to circumvent this issue.[1]

In-House Synthesis of 1-Chloro-2-butanone:

The most common laboratory methods involve the α-chlorination of 2-butanone. The choice of chlorinating agent is critical to manage selectivity and safety.

  • Method 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂): This is a widely used method. The reaction proceeds by adding sulfuryl chloride to 2-butanone, often without a solvent or in a non-polar solvent like carbon tetrachloride.[2] However, this reaction can lack selectivity, potentially yielding 3-chloro-2-butanone as a significant byproduct. Careful control of reaction temperature is crucial.[2][3]

  • Method 2: Chlorination from 4-hydroxy-2-butanone: A less common but viable route involves the conversion of the hydroxyl group of 4-hydroxy-2-butanone to a chloride using thionyl chloride (SOCl₂).[4]

Alternative Reagents for α-Halogenation:

The table below compares common reagents for the preparation of the required α-haloketone.

ReagentTypical ConditionsKey AdvantagesMajor Disadvantages
Sulfuryl Chloride (SO₂Cl₂) Neat or in CCl₄, 45-50°C[2]Readily available, effectiveCan lack selectivity, corrosive, evolves HCl and SO₂ gas[5]
Thionyl Chloride (SOCl₂) From 4-hydroxy-2-butanone, 0-60°C[4]Good for specific precursorsPrecursor may not be readily available, evolves HCl and SO₂
N-Bromosuccinimide (NBS) CCl₄, reflux with initiator (e.g., BPO)[6]Milder, easier to handle solidBrominated product, potential for radical side reactions

Workflow for Precursor Synthesis and Hantzsch Reaction

G cluster_precursors Stage 1: Precursor Synthesis cluster_cyclization Stage 2: Thiazole Ring Formation cluster_hydrolysis Stage 3: Final Product Formation 2_Butanone 2-Butanone Alpha_Haloketone 1-Chloro-2-butanone 2_Butanone->Alpha_Haloketone SO₂Cl₂ or NCS/NBS Thioamide_Source Ethyl Thiooxamate or alternative Hantzsch Hantzsch Cyclization Thioamide_Source->Hantzsch Alpha_Haloketone->Hantzsch Ester Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate Hantzsch->Ester Saponification Saponification (NaOH) Ester->Saponification Final_Product Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate Saponification->Final_Product

Caption: Overall synthesis workflow for the target molecule.

Section 2: Hantzsch Thiazole Synthesis - Troubleshooting the Cyclization

The Hantzsch thiazole synthesis is the cornerstone of this process, involving the condensation of the α-haloketone with a thioamide.[7] While robust, it is prone to issues that can impact yield and purity.

Q2: My Hantzsch reaction for ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate has a low yield. What are the common causes and how can I optimize the reaction?

A2: Low yields in Hantzsch syntheses are a frequent challenge. The root cause can typically be traced to reagent quality, reaction conditions, or competing side reactions. Let's break down the troubleshooting process.

Simplified Hantzsch Reaction Mechanism

G Reagents α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2 Reaction) Reagents->SN2 Intermediate Thioether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole Thiazole Product Dehydration->Thiazole

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Troubleshooting Guide for Low Cyclization Yield:

SymptomPotential CauseRecommended Solution
Reaction fails to start or stalls (TLC monitoring) 1. Poor Reagent Quality: The α-haloketone may have degraded, or the thioamide may be impure.1. Re-purify the α-haloketone by distillation immediately before use. Ensure the thioamide is dry and of high purity.
2. Incorrect Solvent: Solvent may not be suitable for dissolving both reactants effectively.2. The reaction is commonly run in ethanol or methanol.[7] Consider exploring other solvents like acetonitrile or dioxane if solubility is an issue.[8]
Formation of multiple unidentified byproducts 1. Reaction Temperature Too High: Excessive heat can promote polymerization or decomposition.1. Run the reaction at a lower temperature for a longer duration. Gentle reflux is often sufficient.
2. Incorrect pH: The reaction generates HX (e.g., HCl), which can catalyze side reactions if not neutralized.2. Add a mild, non-nucleophilic base like sodium carbonate or sodium acetate to the reaction mixture to act as an acid scavenger.[7]
Low isolated yield despite good conversion on TLC 1. Product Loss During Work-up: The thiazole ester may be partially soluble in the aqueous phase during extraction.1. After quenching the reaction, ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
2. Difficult Purification: Product may be co-eluting with impurities during chromatography.2. Optimize your chromatography system (solvent polarity, column material). Recrystallization is often a highly effective alternative for purification.
Q3: Are there greener or more efficient alternatives to conventional heating for the cyclization step?

A3: Absolutely. Modern synthetic chemistry has focused on developing more sustainable and efficient protocols that reduce reaction times and energy consumption.

  • Microwave-Assisted Synthesis: This is one of the most effective alternatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9] The rapid, uniform heating provided by microwaves minimizes the formation of thermal degradation byproducts.

  • Ultrasonic Irradiation: Sonochemistry uses the energy of ultrasound to induce cavitation, which can enhance reaction rates and yields. This method can be performed at room temperature, offering a milder alternative to heating.[10]

  • Alternative Catalysis: Research has shown that heterogeneous catalysts, such as silica-supported tungstosilisic acid, can efficiently promote the reaction.[10] These catalysts offer the significant advantage of being easily recoverable and reusable, aligning with green chemistry principles. Ionic liquids have also been explored as dual solvent-catalyst systems.[11]

Comparison of Cyclization Methodologies

MethodTypical TemperatureTypical TimeKey Advantages
Conventional Heating 60-80°C (Reflux)2-24 hoursSimple setup, well-established
Microwave Irradiation 100-150°C5-30 minutesRapid, high yields, fewer side products[9]
Ultrasonic Irradiation Room Temperature1-3 hoursEnergy efficient, mild conditions[10]

Section 3: Saponification and Final Product Isolation

The final step is the hydrolysis of the ethyl ester to the corresponding sodium salt. While seemingly straightforward, this step has its own set of challenges related to reaction completion and product isolation.

Q4: My saponification reaction is incomplete, or I'm observing degradation of the product. How can I improve this final step?

A4: The key to successful saponification is achieving complete hydrolysis while minimizing potential side reactions, such as decomposition of the thiazole ring under harsh basic conditions.

Protocol for Saponification:

  • Dissolve the Ester: Dissolve the purified ethyl 2-(4-ethyl-1,3-thiazol-2-yl)acetate in a suitable solvent, typically a mixture of ethanol and water, to ensure homogeneity.

  • Add Base: Add a solution of sodium hydroxide (NaOH) in water. A slight excess (e.g., 1.1 to 1.2 equivalents) is recommended to drive the reaction to completion.

  • Monitor Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the disappearance of the starting ester by Thin Layer Chromatography (TLC).

  • Isolate the Product: Once the reaction is complete, the sodium salt can be isolated. The most common method is to remove the solvent under reduced pressure. The resulting solid can then be purified by recrystallization, often from an ethanol/ether or ethanol/acetone solvent system.

Troubleshooting Decision Tree for Saponification

G Start Low Yield or Impure Final Product Check_TLC Check TLC of crude reaction mixture Start->Check_TLC Incomplete Is reaction incomplete? Check_TLC->Incomplete yes Complete Reaction is complete Check_TLC->Complete no Solution_Incomplete Increase reaction time/temp. Add more NaOH (0.1 eq). Ensure ester is fully dissolved. Incomplete->Solution_Incomplete Check_Workup Review isolation procedure Complete->Check_Workup Precipitation Is product precipitating effectively? Check_Workup->Precipitation no Purification Review purification Check_Workup->Purification yes Solution_Precip Use a different anti-solvent (e.g., acetone, THF). Ensure starting solution is concentrated. Precipitation->Solution_Precip Recrystallization Is recrystallization yielding pure product? Purification->Recrystallization no Solution_Recrystal Screen different solvent systems (e.g., Ethanol/Acetone, Methanol/Ether). Recrystallization->Solution_Recrystal

Caption: Troubleshooting guide for the final saponification step.

By systematically addressing these common issues, you can enhance the efficiency, safety, and reliability of your synthesis of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate.

References

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare.
  • Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively?. FAQ.
  • RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e.
  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • ECHEMI. (n.d.). Possible Synthesis of MVK from 2-Butanone?.
  • Chemistry Stack Exchange. (2015). Possible Synthesis of MVK from 2-Butanone?.

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

[1] Executive Summary Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS: 1354959-53-7) is a heterocyclic organic salt commonly used as a reagent in pharmaceutical synthesis. While sodium salts of carboxylic acids are often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (CAS: 1354959-53-7) is a heterocyclic organic salt commonly used as a reagent in pharmaceutical synthesis. While sodium salts of carboxylic acids are often mischaracterized as low-risk, the presence of the 1,3-thiazole moiety necessitates strict disposal protocols due to potential aquatic toxicity and environmental persistence.

Core Directive: Do NOT dispose of this compound down the drain. Despite its water solubility, the heterocyclic ring structure requires high-temperature incineration to ensure complete mineralization and prevent environmental accumulation.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The following data supports the risk assessment and waste stream classification.

ParameterTechnical SpecificationOperational Implication
Chemical Name Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetateOfficial shipping/manifest name.
CAS Number 1354959-53-7Use for waste profiling (1).
Molecular Formula C₇H₈NNaO₂SContains Nitrogen and Sulfur (NOx/SOx precursor upon incineration).
Physical State Solid (Powder/Crystalline)High dust potential; requires particulate PPE.
Solubility High (Water)Risk: Rapid dispersal in water systems if spilled.
Hazard Class Irritant (Skin/Eye), Aquatic Toxicity (Predicted)Action: Segregate from sanitary sewer lines.

Expert Insight: Thiazole derivatives are frequently flagged for aquatic toxicity (2). In the absence of compound-specific LC50 data, the "Precautionary Principle" mandates treating this substance as Environmentally Hazardous (H400/H410 equivalent) for disposal purposes.

Pre-Disposal Handling & Stabilization

Before transfer to the central waste facility, the compound must be stabilized at the bench level.

A. Segregation Protocols[3]
  • Incompatible Materials: Store away from strong oxidizers (e.g., permanganates, nitrates) and strong acids .[1]

    • Mechanism: Acidification of the sodium salt regenerates the parent acid (2-(4-ethyl-1,3-thiazol-2-yl)acetic acid), which may have lower solubility and higher volatility, increasing inhalation risks.

  • Storage: Keep in tightly sealed, amber glass or high-density polyethylene (HDPE) containers to prevent moisture absorption (hygroscopic potential).

B. Waste Container Labeling

All waste containers must be labeled immediately upon the first addition of waste.

  • Label Content:

    • Full Chemical Name: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate.[2]

    • Constituents: If in solution, list the solvent (e.g., "1% in Water/Methanol").

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.[3]

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials (vermiculite), contaminated gloves/paper.

  • Collection: Place solid waste into a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Segregation: Do not mix with reactive metals or strong oxidizers.

  • Disposal Path: Lab Pack for Incineration .

    • Rationale: High-temperature incineration (>1000°C) ensures the destruction of the thiazole ring, converting sulfur to SO₂ (scrubbed) and nitrogen to N₂/NOx.

Workflow B: Aqueous/Liquid Waste

Applicability: Reaction mother liquors, rinsates, or stock solutions.[4]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Adjustment: If acidic, neutralize carefully with dilute Sodium Hydroxide (NaOH) to maintain the salt form (more soluble).

  • Solvent Classification:

    • If >10% Organic Solvent: Classify as Flammable/Organic Waste .

    • If <10% Organic Solvent: Classify as Aqueous Chemical Waste (Toxic/Irritant).

  • Disposal Path: Fuel Blending or Incineration .

    • Critical Note: Never pour into laboratory sinks. Modern wastewater treatment plants (WWTP) may not effectively degrade complex heterocyclic rings, leading to discharge into local waterways (3).

Workflow C: Spill Response

Scenario: 50g jar dropped on the floor.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don nitrile gloves, safety goggles, and an N95 dust mask (or respirator if powder is fine).

  • Containment: Cover the spill with a damp paper towel (to suppress dust) or an inert absorbent (vermiculite).

  • Cleanup:

    • Scoop material into a hazardous waste bag.

    • Wipe the surface with a soap/water solution.[5]

    • Place all wipes and PPE into the same waste bag.

  • Disposal: Process as Solid Waste (Workflow A).

Decision Logic for Disposal

The following diagram illustrates the critical decision points for classifying and disposing of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate waste.

DisposalWorkflow Start Waste Generation: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Organic Solvent Content? Liquid->SolventCheck Incinerate Final Disposal: High-Temp Incineration SolidAction->Incinerate HighOrg > 10% Organic Solvent SolventCheck->HighOrg High LowOrg < 10% Organic Solvent (Aqueous) SolventCheck->LowOrg Low OrgStream Stream: Flammable/Organic Method: Fuel Blending HighOrg->OrgStream AqStream Stream: Aqueous Toxic Method: Incineration LowOrg->AqStream OrgStream->Incinerate AqStream->Incinerate

Figure 1: Operational decision tree for segregating and disposing of thiazole-based chemical waste.

Regulatory Compliance & Codes

Compliance with federal and local regulations is non-negotiable.

  • RCRA (USA): While this specific CAS is not a "P" or "U" listed waste, it must be characterized by the generator.

    • Recommendation: Classify as D001 (Ignitable) if in flammable solvent, or manage as Non-Regulated Hazardous Waste (state-dependent) due to toxicity.

  • European Waste Code (EWC):

    • 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2026). Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate - PubChem Compound Summary. PubChem.[6] Available at: [Link]

  • Lab Manager (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Comprehensive Safety & Handling Guide: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate Hazard Profile & Risk Assessment Given the absence of specific toxicological data, Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate must be trea...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Hazard Profile & Risk Assessment

Given the absence of specific toxicological data, Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate must be treated as a potentially hazardous substance.[1] Our assessment is based on its constituent chemical moieties:

  • Thiazole Derivatives : The thiazole ring is a common scaffold in biologically active molecules.[2] Thiazole and its derivatives are often flammable and may exhibit toxic properties.[3] It is prudent to assume the compound may cause skin and eye irritation, and could be harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Sodium Salt : While this compound is a salt and not the dangerously reactive elemental sodium, caution is still warranted.[5] The presence of the sodium ion can influence solubility and reactivity.

  • Solid Form : As a solid, the primary route of exposure during handling is through the inhalation of dust or through direct skin and eye contact.[6]

Based on this analysis, a cautious approach is mandatory. All personnel must adhere to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate. The following table summarizes the required PPE and the rationale for its use.

PPE Component Specification Rationale & Causality
Eye & Face Protection ANSI-approved, tight-fitting safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.Thiazole derivatives can be eye irritants.[3][4] Goggles provide primary protection against dust and splashes, while a face shield offers a secondary barrier for the entire face. This dual-layer protection is a cornerstone of safe laboratory practice when handling compounds of unknown toxicity.[7]
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[6][8] Given that thiazole compounds may cause skin irritation, gloves are mandatory to prevent direct contact.[3] For prolonged handling or in case of a spill, double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of a contaminated outer glove.[9] Always inspect gloves for tears or punctures before use.
Body Protection Full-length laboratory coat.A lab coat protects against accidental splashes and prevents the contamination of personal clothing.[6][7] It should be kept clean and replaced immediately if significant contamination occurs.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood or well-ventilated area.If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.[6][10] The inhalation of novel compounds poses an unknown health risk.[3]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is essential for safety and experimental integrity.

Handling Protocol
  • Designated Work Area : All handling of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[6][11]

  • Pre-Operational Check : Before beginning work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[12]

  • Weighing and Transfer :

    • To prevent dust generation, handle the solid compound carefully.

    • Use spark-resistant tools for transfers.[5]

    • If possible, weigh the compound directly into the reaction vessel.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[6] Decontaminate the work surface with an appropriate cleaning agent.

Storage Requirements
  • Store Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate in a tightly sealed, clearly labeled container.[6]

  • The storage area should be cool, dry, and well-ventilated.[11]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6][11]

Emergency Procedures: Spill & Exposure Management

Prompt and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill Response Protocol

In the event of a spill, the following workflow must be initiated immediately. The primary objective is to ensure personnel safety and contain the spill.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Minor vs. Major) start->assess evacuate Evacuate Area Alert Supervisor & EHS Control Ignition Sources assess->evacuate Major Spill don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->don_ppe Minor Spill end Incident Reported evacuate->end contain Contain the Spill (Use inert absorbent like sand or vermiculite) don_ppe->contain cleanup Clean Up Spill (Scoop into a labeled waste container) contain->cleanup decontaminate Decontaminate Area (Soap and water solution) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose dispose->end

Caption: Workflow for chemical spill response.

Minor Spill (Manageable by lab personnel):

  • Alert Personnel : Notify others in the immediate area.[13]

  • Don PPE : Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[13]

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][14] Do not use combustible materials like paper towels.[5]

  • Cleanup : Carefully scoop the absorbed material and spilled solid into a clearly labeled hazardous waste container using spark-resistant tools.[5]

  • Decontamination : Clean the spill area with a soap and water solution.[3] All cleanup materials must be disposed of as hazardous waste.[13]

  • Report : Inform your laboratory supervisor of the incident.[13]

Major Spill (Requires outside assistance):

  • Evacuate : Immediately evacuate the area.[3]

  • Alert : Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.[13]

  • Secure the Area : Prevent re-entry to the contaminated area.[15]

  • Ignition Sources : If the material is considered flammable, extinguish any nearby ignition sources.[3]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including excess compound and contaminated materials (e.g., gloves, absorbent pads), in a dedicated and correctly labeled hazardous waste container.[1][3]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate," and the approximate quantity.[3][6]

  • Storage : Keep the waste container securely closed and store it in a designated hazardous waste accumulation area.[3]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain.[1][3]

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Princeton University Environmental Health & Safety. Sodium.
  • Benchchem. Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
  • University of California, Merced. Standard Operating Procedure: Sodium.
  • Stony Brook University. Standard Operating Procedure: SODIUM.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • University of Portsmouth. Dealing with Chemical Spills and Emergency Preparedness.
  • WorkGloves.co.uk. Ethyl Acetate Resistant Work Gloves.
  • Benchchem. Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Fisher Scientific. Material Safety Data Sheet: Ethyl acetate.
  • Reddit. Can anyone recommend good gloves to handle ethyl acetate?.
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide.
  • Fisher Scientific. Safety Data Sheet: Ethyl 2-(formylamino)-4-thiazoleglyoxylate.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

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Feasible Synthetic Routes

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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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